Linker Length Differentiation: 3-Carbon Propanone vs. Direct Sulfonyl or Carbonyl Analogs
The target compound incorporates a 3-carbon propan-1-one chain connecting the piperidine nitrogen to the benzenesulfonyl group. In contrast, the closest commercially available structural analogs—such as 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole (C19H21N3O4S, MW 387.45) and Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate—feature a direct sulfonyl linkage to the piperidine ring without an intervening alkyl spacer. The extended linker in the target compound increases the distance between the quinoline-piperidine core and the terminal aryl group, which is predicted to alter both conformational flexibility and binding pocket accommodation [1]. This structural distinction is critical because SAR studies on related quinoline-piperidine series demonstrate that linker length variations of even a single methylene unit can change target affinity by over an order of magnitude [2].
| Evidence Dimension | Linker atom count between piperidine N and terminal aryl group |
|---|---|
| Target Compound Data | 4 atoms (N-C-C-C-S) including 3-carbon propan-1-one spacer |
| Comparator Or Baseline | Direct sulfonyl analogs: 0 carbon spacer (piperidine N directly attached to sulfonyl); examples include 3,5-Dimethyl-4-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)isoxazole |
| Quantified Difference | Target compound: 3-carbon spacer; Comparator class: 0-carbon spacer. Difference: 3 sp3 carbon units (~3.8 Å extended chain length). |
| Conditions | Structural comparison based on 2D molecular topology; no experimental affinity data available for direct comparison. |
Why This Matters
Linker length directly impacts the spatial orientation of the terminal phenylsulfonyl pharmacophore, which determines binding site compatibility and cannot be replicated by direct sulfonyl-linked analogs.
- [1] US Patent 5,552,411. Sulfonylquinolines as central nervous system and cardiovascular agents. Filed 1995-05-26. Justia Patents. View Source
- [2] US Patent Application US20220402890A1. Novel quinoline compound and use thereof. Published 2022-12-22. Google Patents. View Source
